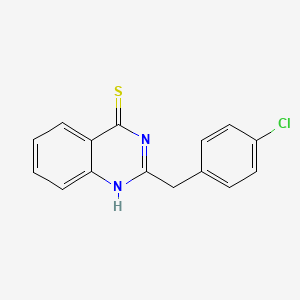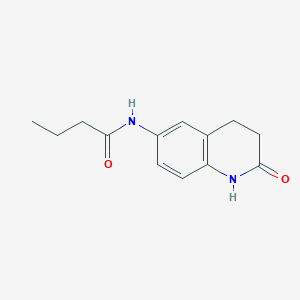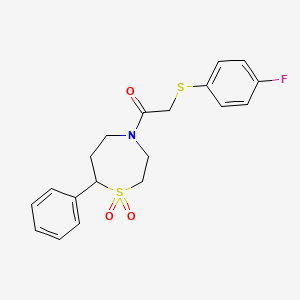
5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Thiazoline Derivatives and Cysteine Derivatives Synthesis
The compound has applications in synthesizing thiazoline-4-carboxylates and cysteine derivatives that incorporate cyclopropyl groups. These synthesized compounds show potential in generating a diverse range of biologically active substances, providing a novel approach for chemical synthesis in medicinal chemistry (Nötzel et al., 2001).
2. Novel Heterocyclic Compounds Synthesis
This compound is instrumental in creating a plethora of novel heterocyclic compounds with potential biological activities. These include various thiazolopyrimidines, oxadiazepines, and triazine derivatives, indicating its versatility in contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).
3. Piperidin-4-one Derivatives Synthesis
The compound is also involved in the synthesis of piperidin-4-one derivatives through thermal rearrangement. These derivatives have applications in synthesizing indolizidine and quinolizidine, which are crucial in medicinal chemistry for their potential biological activities (Brandi et al., 1986).
4. Biological Activity Enhancement
Incorporation of this compound in synthesis processes has been seen to enhance the biological activity of various synthesized compounds. It has been used in the development of thiazolidinedione derivatives, which exhibit a range of biological activities including antibacterial and antifungal properties, showcasing the compound's role in amplifying therapeutic potential (Mohanty et al., 2015).
5. Role in Antimicrobial and Antituberculosis Agents
This compound plays a significant role in the synthesis of agents with antimicrobial and antituberculosis properties. Its incorporation in the molecular structure of various agents has been found to inhibit Mycobacterium tuberculosis, making it a valuable component in the fight against bacterial infections (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
5-cyclopropyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-15(13-8-14(22-19-13)12-3-4-12)18-9-11-2-1-6-20(10-11)16-17-5-7-23-16/h5,7-8,11-12H,1-4,6,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSJDVKVFNTUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-amino-1-{5-[(4-bromophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B2646709.png)
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2646710.png)

![1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2646713.png)
![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)


![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)


![4,4-Difluoro-1-[4-(methoxymethyl)thiophene-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2646726.png)
![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)
